2-Fluoro-2-(quinolin-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(quinolin-2-yl)acetic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(quinolin-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and fluorinated reagents.
Acetic Acid Derivatization: The fluorinated quinoline is then reacted with acetic acid derivatives to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and derivatization processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems are often employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(quinolin-2-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(quinolin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe and in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(quinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, widely used in medicinal chemistry.
Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoline structure.
2-Hydroxyquinoline: Another quinoline derivative with distinct biological activities.
Uniqueness
2-Fluoro-2-(quinolin-2-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer enhanced biological activity and versatility in chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-quinolin-2-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H,(H,14,15) |
InChI Key |
UPYIQQKAGYLCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)F |
Origin of Product |
United States |
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